molecular formula C11H12O2S B11769912 (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol

Cat. No.: B11769912
M. Wt: 208.28 g/mol
InChI Key: WEAUEFWBNGBBGO-UHFFFAOYSA-N
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Description

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of both a thiophene and a furan ring, which are heterocyclic aromatic compounds, connected through a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol typically involves the reaction of 3,5-dimethylthiophene with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the aldehyde group to a methanol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial properties may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is unique due to the presence of both thiophene and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

(3,5-dimethylthiophen-2-yl)-(furan-2-yl)methanol

InChI

InChI=1S/C11H12O2S/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3

InChI Key

WEAUEFWBNGBBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CO2)O)C

Origin of Product

United States

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